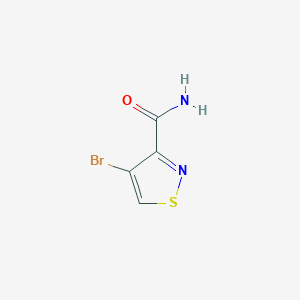

4-Bromoisothiazole-3-carboxamide

描述

The study of 4-Bromoisothiazole-3-carboxamide is situated at the intersection of several key areas of chemical science. To fully appreciate its significance, it is essential to first understand the roles of its constituent parts: the isothiazole (B42339) heterocycle, the halogen substituent, and the carboxamide functional group.

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. First synthesized in 1956, the isothiazole ring system has become a vital building block in the creation of new materials with interesting electronic, mechanical, and biological properties. medwinpublishers.com The chemistry of isothiazoles has seen significant development due to the wide range of selective transformations involving the heterocycle and the high biological activity of its derivatives. thieme-connect.com

These compounds and their derivatives have found applications as pharmaceuticals and plant protection chemicals. thieme-connect.com Some isothiazole derivatives have also demonstrated the ability to act as synergists, enhancing the activity of other bioactive substances, which is particularly important in fields like cancer chemotherapy where lowering drug dosage is a critical goal. thieme-connect.com The isothiazole ring can also protect a molecule from enzymatic degradation, thereby prolonging its therapeutic action. thieme-connect.com

Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are fundamental to the metabolism of all living cells. sigmaaldrich.com When these structures are modified to include one or more halogen atoms (such as bromine, chlorine, fluorine, or iodine), they are known as halogenated heterocycles. sigmaaldrich.com These compounds are of great importance in synthetic chemistry, where they serve as versatile intermediates for creating a vast array of other organic molecules. sigmaaldrich.com

In medicinal chemistry, the introduction of halogen atoms to a heterocyclic scaffold is a widely used strategy. nih.gov Halogenation can significantly influence a molecule's physicochemical properties, such as its lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ainih.gov Many synthetic heterocycles exhibit pharmacological activity and are extensively researched by medicinal chemists for their potential as drugs, pesticides, and industrial antioxidants. sigmaaldrich.com

The carboxamide group is a ubiquitous functional group found in a multitude of drug molecules and pharmacologically active compounds. nih.gov This functional group's ability to form hydrogen bonds contributes to its strong interactions with biological targets, enhancing the binding affinity and efficacy of drug candidates. nih.gov

Carboxamides are present in drugs developed for a wide range of therapeutic applications, including the treatment of high blood pressure, angina, and HIV, as well as in agents that block cholesterol synthesis and inhibit the angiotensin-converting enzyme. nih.gov The structural versatility of the carboxamide linkage allows for its incorporation into diverse molecular frameworks, leading to compounds with anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

The academic interest in this compound stems from the synergistic potential of its three core components. The isothiazole ring provides a stable and biologically relevant scaffold, the bromine atom offers a handle for further chemical modification and can enhance biological activity, and the carboxamide group is a well-established pharmacophore.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-1,2-thiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2OS/c5-2-1-9-7-3(2)4(6)8/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJGRZQSNPFJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromoisothiazole 3 Carboxamide and Its Analogues

Reported Synthetic Routes for 4-Bromoisothiazole-3-carboxamide

The synthesis of this compound, while not extensively detailed in publicly available literature as a final product, can be inferred from established transformations of related halogenated isothiazole (B42339) structures. The primary route involves the functional group conversion of a nitrile to a carboxamide.

Conversion of Halogenated Isothiazole Carbonitriles to Carboxamides (e.g., 3-Bromoisothiazole-4-carbonitrile to 3-Bromoisothiazole-4-carboxamide)

A common and effective method for synthesizing isothiazole carboxamides is the hydrolysis of the corresponding isothiazole carbonitriles. This transformation is a standard procedure in organic chemistry, typically achieved under acidic or basic conditions. For the analogous compound, 3-Bromoisothiazole-4-carboxamide, the synthesis would start from its nitrile precursor, 3-Bromoisothiazole-4-carbonitrile. The nitrile group (-C≡N) is converted to a primary amide group (-CONH₂) through controlled hydrolysis, often using concentrated sulfuric acid. This method is applicable to various substituted isothiazoles, indicating its potential for the synthesis of this compound from a 4-bromo-3-cyanoisothiazole precursor.

Synthesis of Key Isothiazole Precursors and Intermediates

The creation of specifically functionalized isothiazole rings is fundamental to producing the target carboxamides. This involves the synthesis of halogenated carbonitrile derivatives which serve as the direct precursors for the final carboxamide products.

Preparation of 4-Bromoisothiazole Carbonitrile Derivatives

A key precursor for many functionalized isothiazoles is 3,5-dibromoisothiazole-4-carbonitrile. Its synthesis has been reported from the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with two equivalents of bromine in carbon tetrachloride. mdpi.comdoaj.orgresearchgate.net This reaction yields the desired 3,5-dibromoisothiazole-4-carbonitrile alongside a notable by-product, 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile). mdpi.comresearchgate.net The dibrominated product is highly valuable as it offers multiple sites for further chemical modification. mdpi.com

Table 1: Synthesis of 3,5-Dibromoisothiazole-4-carbonitrile

| Starting Material | Reagent | Solvent | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Sodium 2,2-dicyanoethene-1,1-bis(thiolate) | Bromine (2 equiv.) | CCl₄ | 3,5-Dibromoisothiazole-4-carbonitrile | 7% | mdpi.com |

Synthesis of Related Isothiazole Carboxamides (e.g., 3-bromo-4-phenylisothiazole-5-carboxamide, 3-bromoisothiazole-5-carboxamide)

The synthesis of related isothiazole carboxamides provides insight into the chemical robustness of the isothiazole ring under various reaction conditions. For instance, 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide have been successfully synthesized and subsequently used as starting materials for the preparation of their corresponding carboxylic acids. mdpi.com The conversion of these carboxamides to carboxylic acids was achieved in excellent yields by reacting them with sodium nitrite (B80452) in trifluoroacetic acid (TFA) at low temperatures. mdpi.com This demonstrates that the carboxamide group on the isothiazole ring can be efficiently transformed without disrupting the core heterocyclic structure.

Table 2: Conversion of Isothiazole Carboxamides to Carboxylic Acids

| Starting Carboxamide | Reagents | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-bromo-4-phenylisothiazole-5-carboxamide | NaNO₂ (4 equiv.), TFA | ~0 °C | 3-bromo-4-phenylisothiazole-5-carboxylic acid | 99% | mdpi.com |

Advanced Regioselective Synthesis in Halogenated Isothiazole Chemistry

A significant challenge in the chemistry of polyhalogenated heterocycles is achieving regioselectivity, where a reaction occurs at one specific position over other similar positions. Advanced synthetic methods have been developed to selectively modify halogenated isothiazoles. acs.org

Hydrodehalogenation Techniques

Hydrodehalogenation is a crucial technique for the selective removal of halogen atoms. In the context of isothiazole chemistry, the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles has been systematically studied. acs.org This research provides a direct pathway to synthesizing 3-haloisothiazole-4-carbonitriles, which are essential precursors. The study found that the halogen at the C-5 position is more susceptible to removal than the halogen at the C-3 position. By carefully selecting the reducing agent and reaction conditions, one halogen can be selectively removed. For example, using sodium borohydride (B1222165) (NaBH₄) in the presence of Cu(OAc)₂·H₂O in ethanol (B145695) effectively removes the bromine or chlorine atom at the 5-position, yielding the corresponding 3-haloisothiazole-4-carbonitrile. acs.org This regioselectivity is critical for creating specifically substituted isothiazoles from readily available polyhalogenated starting materials. acs.org

Table 3: Regioselective Hydrodehalogenation of 3,5-Dihaloisothiazole-4-carbonitriles

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3,5-Dibromoisothiazole-4-carbonitrile | NaBH₄, Cu(OAc)₂·H₂O | 3-Bromoisothiazole-4-carbonitrile | 85% | acs.org |

| 3-Bromo-5-chloroisothiazole-4-carbonitrile | NaBH₄, Cu(OAc)₂·H₂O | 3-Bromoisothiazole-4-carbonitrile | 76% | acs.org |

Halogenation Strategies on Isothiazole Ring Systems

The introduction of halogen atoms, particularly bromine, onto the isothiazole ring is a critical step in the synthesis of compounds like this compound. The isothiazole ring, being a stable heteroaromatic system, can undergo electrophilic substitution, though the conditions can be more demanding compared to more electron-rich heterocycles. lookchem.comthieme-connect.dewikipedia.org Researchers have developed various procedures for creating halogenated isothiazoles, which are valuable as versatile building blocks for more complex, biologically active molecules. researchgate.netthieme-connect.com

One direct approach involves the reaction of a thioamide with a halogen in a suitable solvent. wipo.int This process can lead to the formation of the isothiazole ring with simultaneous halogenation. For instance, reacting a thioamide precursor directly with a halogenating agent facilitates the cyclization and halogenation in a single pot, precipitating a halogen salt as a byproduct. wipo.int

Furthermore, existing isothiazole derivatives can be functionalized through the exchange of substituents on the ring. researchgate.net The synthesis of bromo- and iodoisothiazoles has been an area of significant development. researchgate.net Halogen-containing isothiazoles, especially chlorinated versions, are frequently employed as key synthetic intermediates to produce a wide array of substituted isothiazoles. thieme-connect.com

The table below summarizes a key strategy for the halogenation of isothiazole systems.

| Reaction Type | Starting Material | Reagent | Product | Key Features | Reference |

| Direct Halogenation/Cyclization | Thioamide | Halogen (e.g., Br₂) | Halogenated Isothiazole | Converts thioamide directly to the halogenated isothiazole. | wipo.int |

This table illustrates a direct method for synthesizing halogenated isothiazoles.

Chemical Transformations of Carboxamide and Related Functional Groups

The carboxamide group at the 3-position of the isothiazole ring, and its precursor, the carboxylic acid, are pivotal in the synthesis of various analogues. The interconversion between these functional groups allows for diverse derivatization strategies.

A common method for forming the carboxamide moiety is through the reaction of a corresponding carboxylic acid chloride with an amine. researchgate.net For instance, the synthesis of 4,5-dichloro-1,2-thiazole-3-carboxamides has been successfully achieved by reacting 4,5-dichloro-1,2-thiazole-3-carbonyl chloride with primary amines. Careful control of reaction conditions is necessary to ensure the reaction does not affect other reactive sites on the ring, such as the chlorine atom at position 5. researchgate.net Another widely used method involves the coupling of a carboxylic acid with an amine using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). nih.gov

Conversely, the carboxamide group itself can be transformed into other functional groups. A notable and highly efficient transformation is the conversion of a bromoisothiazole-carboxamide to its corresponding carboxylic acid. Research has demonstrated that reacting 3-bromoisothiazole-5-carboxamide with sodium nitrite (NaNO₂) in trifluoroacetic acid (TFA) at low temperatures (around 0 °C) results in the formation of 3-bromoisothiazole-5-carboxylic acid in excellent yield (95%). mdpi.com A similar strategy was employed for 3-bromo-4-phenylisothiazole-5-carboxamide, which yielded the corresponding carboxylic acid in 99% yield under the same conditions. mdpi.comresearchgate.net This high-yield conversion is crucial for synthetic routes that require a carboxylic acid intermediate for further modifications.

The table below details key transformations involving the carboxamide functional group on the isothiazole ring.

| Starting Functional Group | Target Functional Group | Reagents | Yield | Significance | Reference |

| Carboxylic Acid Chloride | Carboxamide | Primary Amine, Triethylamine | — | Forms the amide bond without affecting other reactive sites. | researchgate.net |

| Carboxylic Acid | Carboxamide | Amine, EDC, DMAP | 74.5% | Standard amide bond formation protocol. | nih.gov |

| Carboxamide | Carboxylic Acid | NaNO₂, TFA | 95-99% | High-efficiency conversion of amide to acid on a brominated isothiazole core. | mdpi.comresearchgate.net |

This interactive table outlines methods for the formation and conversion of the carboxamide group on the isothiazole scaffold.

Derivatization Strategies and Post Synthetic Modifications of 4 Bromoisothiazole 3 Carboxamide Scaffolds

Strategies for Functional Group Interconversion on the Isothiazole (B42339) Ring

Functional group interconversion involves transforming one functional group into another, a cornerstone of synthetic organic chemistry. solubilityofthings.comub.edu On the 4-bromoisothiazole-3-carboxamide scaffold, the bromine atom at the C4 position is the primary handle for such transformations, particularly through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom on the isothiazole ring serves as an excellent electrophilic partner for these transformations. youtube.com

Suzuki-Miyaura Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is widely favored due to the stability, low toxicity, and commercial availability of many boronic acids. wikipedia.org For scaffolds like 4-bromoisothiazole, this method allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the C4 position. Research on analogous structures, such as 4-bromo-2-ketothiazoles and 5-bromo-1,2,3-triazine, has demonstrated the efficiency of Suzuki coupling for functionalizing halogenated heterocycles, achieving high yields with various coupling partners. nih.govnih.gov The choice of palladium catalyst, ligand, and base is critical and often requires optimization for specific substrates. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin reagent (organostannane), catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups. wikipedia.org The reaction mechanism involves oxidative addition of the bromo-isothiazole to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.orglibretexts.org This method has been successfully applied to synthesize complex molecules, including those with diazocine and purine (B94841) cores. nih.govlibretexts.org While effective, a significant drawback is the toxicity of the organotin compounds and byproducts. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It typically employs a dual catalytic system of palladium and a copper(I) salt, along with a base such as an amine. wikipedia.orgorganic-chemistry.org The reaction can often be performed under mild conditions. wikipedia.org For the this compound scaffold, Sonogashira coupling provides a direct route to 4-alkynylisothiazole derivatives. Studies on similar 4-bromo-substituted heterocycles have shown that this reaction proceeds in good yields with various terminal alkynes. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues related to the copper co-catalyst, such as alkyne homocoupling. nih.gov

Interactive Table 1: Comparison of Cross-Coupling Reactions for Modifying Halogenated Heterocycles

| Reaction | Nucleophile | Catalyst System (Typical) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Low toxicity of boron reagents; mild conditions; commercially available reagents. wikipedia.org | Base sensitivity of some substrates. |

| Stille | Organotin (e.g., R-SnBu₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Tolerant of many functional groups; air and moisture stable reagents. wikipedia.org | High toxicity of tin reagents and byproducts. organic-chemistry.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | Direct route to alkynylated products; mild conditions. wikipedia.org | Potential for alkyne homocoupling (Glaser coupling); requires terminal alkyne. |

Modifications of the Carboxamide Moiety for Diversification

The carboxamide group (-CONH₂) is a versatile functional group that can be readily modified to create a diverse range of analogs. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which is particularly relevant in drug discovery. tandfonline.com

Common diversification strategies include:

N-Alkylation/N-Arylation: The amide nitrogen can be substituted with various alkyl, aryl, or heteroaryl groups. This is typically achieved by first deprotonating the amide with a suitable base followed by reaction with an electrophile (e.g., an alkyl or aryl halide).

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding 4-bromoisothiazole-3-carboxylic acid under acidic or basic conditions. This carboxylic acid is a key intermediate that opens up further diversification possibilities, such as the formation of esters or new amides via coupling reactions (e.g., with EDC or DCC) with a wide range of alcohols or amines.

Reduction: The carboxamide can be reduced to a primary amine (4-bromoisothiazol-3-yl)methanamine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a flexible aminomethyl linker.

Dehydration: Treatment with dehydrating agents can convert the primary carboxamide into a nitrile (4-bromoisothiazole-3-carbonitrile).

Studies on other heterocyclic carboxamides, such as thiazole (B1198619) carboxamides, have shown that modifying the amide portion is a fruitful strategy for tuning biological activity. nih.govnih.gov For example, introducing different substituents on the amide nitrogen can influence interactions with biological targets. tandfonline.com

Analytical Derivatization Methodologies

Derivatization is a technique used in analytical chemistry to convert an analyte into a product that has improved properties for analysis, typically by mass spectrometry (MS) or chromatography. spectroscopyonline.com For a compound like this compound, derivatization can enhance detectability and aid in structural elucidation.

The presence of a bromine atom in a molecule is highly advantageous for mass spectrometry analysis due to its unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic M/M+2 isotope pattern in the mass spectrum, where two peaks of almost equal intensity are separated by two mass units, acting as a clear flag for the presence of a bromine atom. nih.govnih.gov

This principle is exploited in analytical derivatization reagents. For instance, while this compound itself contains bromine, its degradation products or related metabolites might not. To detect carboxyl-containing metabolites, a reagent like 4-bromo-N-methylbenzylamine (4-BNMA) can be used. nih.govresearchgate.net This reagent reacts with carboxylic acids, in the presence of a coupling agent like 1-ethyl-3-(dimethylamino)propyl carbodiimide (B86325) (EDC), to form an amide. researchgate.net The resulting derivative incorporates the bromo-benzyl group, tagging the analyte with the distinct bromine isotopic pattern, which greatly facilitates its identification in complex biological matrices using LC-MS. nih.govacs.org This method significantly boosts the signal and allows for confident identification of derivatized species. acs.orgnih.gov

Interactive Table 2: Properties of 4-Bromo-N-methylbenzylamine

| Property | Value |

|---|---|

| CAS Number | 699-03-6 sigmaaldrich.com |

| Molecular Formula | C₈H₁₀BrN sigmaaldrich.com |

| Molecular Weight | 200.08 g/mol sigmaaldrich.com |

| Boiling Point | 218-219 °C sigmaaldrich.com |

| Density | 1.00 g/mL at 25 °C sigmaaldrich.com |

| Application | Derivatization reagent for carboxylic acids in MS analysis. nih.govresearchgate.netacs.org |

For halogenated compounds, several strategies can be employed to improve their detection by hyphenated chromatography-mass spectrometry techniques.

LC-MS/MS Enhancement: The primary challenge for many small molecules in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is poor ionization efficiency. nih.gov

Derivatization for Ionization: As described with 4-BNMA, derivatization can introduce a permanently charged group or a group that is easily ionizable (e.g., a tertiary amine that is readily protonated in positive ion mode). This dramatically increases the response in ESI-MS. nih.govacs.org

Isotope Pattern Recognition: For halogenated compounds, software tools can automatically screen raw LC-MS data to find the characteristic isotopic patterns of chlorine or bromine, selectively highlighting potential halogenated molecules in a complex mixture for further investigation. nih.govacs.org

GC-MS Enhancement: For analysis by gas chromatography-mass spectrometry (GC-MS), compounds must be volatile and thermally stable. spectroscopyonline.com

Derivatization for Volatility: While this compound itself may have limited volatility, derivatization of its functional groups (e.g., silylation of the amide N-H) can increase volatility and thermal stability, making it more amenable to GC-MS analysis.

Selective Detectors: Besides a standard mass spectrometer, GC systems can be equipped with detectors that are highly sensitive to halogenated compounds. The Electron Capture Detector (ECD) is extremely sensitive to electronegative compounds, including those containing bromine. chromatographyonline.com More modern options include the Halogen Specific Detector (XSD), which is highly selective for chlorinated and brominated compounds, reducing interferences from the sample matrix. davidsonanalytical.co.uk

Sample Introduction: For trace-level analysis in matrices like water, techniques such as purge-and-trap injection can be used to pre-concentrate volatile halogenated compounds before they are introduced into the GC-MS system, thereby lowering the limits of detection. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 Bromoisothiazole 3 Carboxamide and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are widely used to investigate the geometric and electronic structures of isothiazole (B42339) derivatives. researchgate.netresearchgate.net These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecular architecture.

The electronic properties of these compounds are often described by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. youtube.com For instance, a smaller energy gap suggests that a molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is critical for predicting how the molecule will interact with other chemical species, including biological targets.

Table 1: Calculated Electronic Properties of Isothiazole Derivatives

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Calculated charge distribution on each atom. | Helps in understanding the electrostatic interactions. epstem.net |

This table is generated based on principles from cited research and is for illustrative purposes.

Reaction Mechanism Elucidation

Theoretical chemistry plays a significant role in elucidating the mechanisms of chemical reactions. For the synthesis of isothiazole derivatives, computational studies can map out the entire reaction pathway, identifying transition states and intermediates. This allows for a deeper understanding of the reaction kinetics and thermodynamics. For example, the synthesis of 3-bromoisothiazole-5-carboxylic acid from 3-bromoisothiazole-5-carboxamide has been optimized by investigating different reaction conditions, with milder conditions leading to a significantly higher yield. mdpi.com

By calculating the activation energies for different potential pathways, chemists can predict which reaction conditions will be most favorable. This can lead to the development of more efficient and selective synthetic routes, minimizing the formation of unwanted byproducts. Computational studies have also been instrumental in understanding the formation of isothiazoles from 1,2,3-dithiazole precursors. mdpi.com

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target. For isothiazole derivatives, docking studies can help identify potential protein targets and elucidate the molecular basis of their biological activity. nih.govbiointerfaceresearch.com

These studies provide insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, docking studies of thiazole (B1198619) carboxamide derivatives into the active site of cyclooxygenase (COX) enzymes have been used to understand their inhibitory activity. nih.govnih.gov

Prediction of Binding Affinities and Modes

Beyond just predicting the binding pose, molecular docking simulations can also estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. researchgate.net This is often expressed as a docking score or a calculated binding free energy. Compounds with higher predicted binding affinities are more likely to be potent inhibitors or activators of the target protein.

The analysis of binding modes reveals the specific amino acid residues in the target protein that are crucial for the interaction. nih.gov This information is invaluable for structure-based drug design, as it allows for the rational modification of the ligand to enhance its binding affinity and selectivity. For instance, understanding how different substituents on the thiazole ring interact with the binding pocket of Aurora kinases has guided the design of potent anti-cancer agents. acs.org

Table 2: Illustrative Molecular Docking Results for an Isothiazole Derivative

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -8.5 | A lower score generally indicates a more favorable binding affinity. |

| Key Interacting Residues | TYR 23, LEU 89, SER 120 | Amino acids in the target's active site forming crucial bonds. |

| Types of Interactions | Hydrogen Bond, Hydrophobic | The nature of the chemical forces stabilizing the complex. |

| Predicted Inhibition Constant (Ki) | 50 nM | A theoretical measure of the compound's potency as an inhibitor. |

This table is a hypothetical example to illustrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This is achieved by correlating molecular descriptors (numerical representations of chemical information) with the observed activity.

Predictive Models for Biological Activity based on Molecular Descriptors

QSAR models can be used to predict the biological activity of new, untested compounds. nih.gov The first step in building a QSAR model is to calculate a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can be classified into several categories:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., connectivity indices, topological indices).

3D descriptors: Based on the 3D conformation (e.g., molecular shape, surface area).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that can predict the activity of new compounds based on their descriptor values. researchgate.net These models are validated to ensure their predictive power. acs.org

Pharmacophore Generation for Isothiazole Derivatives

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific biological target. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

Pharmacophore models can be generated from a set of active molecules, even without knowledge of the target's structure. These models can then be used to screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. researchgate.net For isothiazole derivatives, pharmacophore modeling can help to identify the key structural motifs responsible for their biological effects, guiding the design of new analogues with improved potency and selectivity. nih.gov

Structure Activity Relationship Sar Studies of 4 Bromoisothiazole 3 Carboxamide Scaffolds

Influence of Substituents on the Isothiazole (B42339) Ring on Biological Potency

The biological activity of 4-bromoisothiazole-3-carboxamide derivatives can be significantly modulated by the introduction of various substituents on the isothiazole ring. While specific SAR studies on the 4-bromo-3-carboxamide core are not extensively documented in publicly available literature, general principles from related thiazole (B1198619) and isothiazole derivatives can provide valuable insights.

The bromine atom at the 4-position is a key feature, often contributing to the compound's potency through halogen bonding or by influencing the electronic properties of the ring. The nature of the substituent at the 5-position of the isothiazole ring can also have a profound impact on biological activity. For instance, in related thiazole series, the introduction of aryl groups at this position has been shown to be crucial for activity.

Research on analogous 4-aryl-thiazole-2-amines has demonstrated that substitutions on the aryl ring at the 4-position of the thiazole can lead to significant differences in inhibitory activities against certain kinases semanticscholar.org. For example, compounds with a 4-pyridine substitution were generally found to be more potent than those with a 3-pyridine substitution semanticscholar.org. This suggests that the electronic and steric properties of the substituent, as well as its ability to form key interactions with the target protein, are critical.

Table 1: Influence of Isothiazole Ring Substituents on Biological Potency (Illustrative)

| Compound | R1 (Position 5) | Biological Activity (Hypothetical IC50) |

| Parent Scaffold | H | 10 µM |

| Analog 1A | Methyl | 8 µM |

| Analog 1B | Phenyl | 2 µM |

| Analog 1C | 4-Pyridyl | 0.5 µM |

| Analog 1D | 3-Pyridyl | 1.2 µM |

This table is for illustrative purposes to demonstrate potential SAR trends based on related scaffolds and does not represent actual experimental data for this compound derivatives.

Importance of Amide Regiochemistry and Linker Modifications

The regiochemistry of the amide group and any modifications to a linker connecting it to other parts of the molecule are critical determinants of biological activity. The carboxamide group at the 3-position of the isothiazole ring is a key structural feature, likely involved in crucial hydrogen bonding interactions with the biological target.

Studies on other heterocyclic carboxamides have shown that the orientation of the amide bond and the nature of its substituents are vital for potency. For instance, in a series of thiazole carboxamide derivatives, modifications to the N-substituent of the amide have led to significant variations in cyclooxygenase (COX) inhibitory activity nih.gov.

Furthermore, the introduction of a linker between the core scaffold and another chemical moiety can influence solubility, cell permeability, and target engagement. In the context of 4-substituted methoxybenzoyl-aryl-thiazoles, inserting an amino linkage between the aryl rings resulted in compounds with improved aqueous solubility and oral bioavailability nih.gov. While not directly on the this compound scaffold, this highlights the importance of linker design.

Table 2: Importance of Amide and Linker Modifications (Illustrative)

| Compound | Modification | Biological Activity (Hypothetical IC50) |

| Parent Scaffold | -CONH2 | 10 µM |

| Analog 2A | -CONH-CH3 | 12 µM |

| Analog 2B | -CONH-Phenyl | 5 µM |

| Analog 2C | -CO-NH-(linker)-Aryl | 0.8 µM |

| Analog 2D | Isomer (4-carboxamide) | > 50 µM |

This table is for illustrative purposes to demonstrate potential SAR trends based on related scaffolds and does not represent actual experimental data for this compound derivatives.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of the this compound scaffold can reveal the preferred spatial arrangement of its functional groups, which is essential for effective binding to a biological target.

Computational studies on the related thiazole-4-carboxamide group, found in the antitumor drug tiazofurin, have shown that the carboxamide group is constrained in a conformation where the amino group is cis-planar to the ring nitrogen nih.gov. This constrained conformation is stabilized by a combination of electrostatic and charge transfer interactions nih.gov. It is plausible that the this compound scaffold exhibits a similarly constrained conformation, which could be a key factor for its biological activity.

The rigidity of the isothiazole ring, combined with the planar nature of the carboxamide group, likely pre-organizes the molecule into a conformation that is favorable for binding to its target, thereby reducing the entropic penalty of binding.

Table 3: Conformational Features and Their Potential Impact on Activity

| Structural Feature | Conformational Aspect | Potential Impact on Activity |

| Isothiazole Ring | Planar and rigid | Pre-organizes molecule for target binding |

| 4-Bromo Substituent | Defined spatial orientation | Potential for specific halogen bonding interactions |

| 3-Carboxamide Group | Constrained, cis-planar to ring nitrogen | Favorable for hydrogen bonding with target |

This table outlines potential correlations based on computational studies of related compounds.

Rational Design Principles for Optimized Biological Profiles

The rational design of novel this compound derivatives with improved biological profiles relies on a comprehensive understanding of the SAR principles discussed above. The goal is to strategically modify the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Key principles for the rational design of new analogs include:

Targeted Substitutions: Based on the target's active site topology, introduce substituents on the isothiazole ring that can form specific, favorable interactions. For example, if the target has a hydrophobic pocket, introducing lipophilic groups at the 5-position could enhance binding affinity.

Bioisosteric Replacements: The bromine atom at the 4-position can be replaced with other halogens or functional groups to fine-tune electronic properties and explore different non-covalent interactions.

Amide Group Modification: The N-substituent of the carboxamide can be varied to explore additional binding pockets and improve properties like cell permeability.

Linker Optimization: If a linker is employed, its length, rigidity, and chemical nature should be optimized to ensure the correct orientation of the terminal moiety for optimal target engagement.

Molecular docking studies and computational modeling can be invaluable tools in the rational design process, helping to predict the binding modes of new derivatives and prioritize their synthesis. This approach has been successfully applied in the design of other heterocyclic inhibitors, such as benzothiazole-based STAT3 inhibitors nih.gov.

Table 4: Rational Design Strategies for Optimized Profiles

| Design Strategy | Objective | Example Modification |

| Enhance Potency | Increase target binding affinity | Introduce a 4-pyridyl group at the 5-position |

| Improve Selectivity | Minimize off-target effects | Modify substituents to exploit differences in target active sites |

| Optimize Pharmacokinetics | Improve solubility and bioavailability | Introduce a polar linker or ionizable groups |

| Structure-Based Design | Design compounds with specific interactions | Use molecular docking to guide the placement of hydrogen bond donors/acceptors |

This table provides a framework for the rational design of new this compound derivatives.

Medicinal Chemistry and Advanced Biological Applications of 4 Bromoisothiazole 3 Carboxamide Derived Scaffolds

Research as Lead Compounds in Drug Discovery Programs

Derivatives of isothiazole (B42339) and thiazole (B1198619) carboxamides serve as valuable lead compounds in drug discovery, demonstrating potential in treating a variety of diseases. nih.govresearchgate.net Their ability to be chemically modified allows for the optimization of their biological activity and pharmacokinetic properties. For instance, the synthesis of 3-bromoisothiazole-5-carboxylic acid from 3-bromoisothiazole-5-carboxamide highlights the potential for functional group transformations on this scaffold. mdpi.com

Modulation of Cellular Processes and Pathways

Isothiazole and thiazole carboxamide derivatives have been shown to modulate various cellular processes and signaling pathways, particularly in the context of cancer therapy. One area of significant research is the inhibition of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov

A series of N-Substituted 2-(4-pyridinyl)thiazole carboxamides were designed and found to inhibit the colony formation and migration of human umbilical vein endothelial cells (HUVECs). nih.gov A lead compound from this series, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) , effectively suppressed HUVEC colony formation and migration. nih.gov Further studies revealed that this compound inhibited angiogenesis by blocking key signaling pathways, including FAK-Src-Paxillin, JNK-c-Jun, and ERK1/2-c-Jun. nih.gov Compound 3k demonstrated a dose-dependent inhibition of VEGF-stimulated phosphorylation of ERK and JNK in HUVECs. nih.gov

Enzyme Inhibition Studies

The isothiazole carboxamide scaffold is a promising framework for designing potent enzyme inhibitors. Derivatives have shown inhibitory activity against various enzymes implicated in disease.

MEK1/MEK2 Kinase Inhibition: A series of 5-amino-3-hydroxy-N(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine derivatives were developed as potent and selective inhibitors of MEK1 and MEK2 kinases, which are components of the MAPK signaling pathway often dysregulated in cancer. nih.gov Optimization of these compounds led to the identification of molecules with good in vitro potency and oral exposure in rats. nih.gov

Cyclooxygenase (COX) Inhibition: Thiazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. acs.orgnih.gov In one study, a series of thiazole carboxamide derivatives were synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. acs.orgnih.gov Compound 2b was the most effective against COX-1 with an IC₅₀ of 0.239 μM and also showed potent activity against COX-2 with an IC₅₀ of 0.191 μM. acs.orgnih.gov Compound 2a exhibited the highest selectivity for COX-2. acs.org

Succinate (B1194679) Dehydrogenase (SDH) Inhibition: Novel pyrazole-thiazole carboxamides have been designed as succinate dehydrogenase (SDH) inhibitors for potential use as fungicides. researchgate.net Several of these compounds showed excellent in vitro activity against Rhizoctonia cerealis, superior to the commercial fungicide thifluzamide. researchgate.net Another study on thiazole carboxamides also identified potent SDH inhibitors. researchgate.net

DNA Gyrase and Topoisomerase IV Inhibition: Thiazole derivatives have demonstrated potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. nih.gov Certain derivatives were significantly more potent than the reference drug novobiocin (B609625) and exhibited broad-spectrum antibacterial activity. nih.gov

Table 1: Enzyme Inhibition by Isothiazole/Thiazole Carboxamide Derivatives

| Compound/Derivative Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 5-amino-3-hydroxy-N(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine derivatives | MEK1 and MEK2 Kinase | Potent and selective inhibitors with good oral exposure in rats. | nih.gov |

| Thiazole carboxamide derivative 2b | COX-1 | IC₅₀ = 0.239 μM | acs.orgnih.gov |

| Thiazole carboxamide derivative 2b | COX-2 | IC₅₀ = 0.191 μM | acs.orgnih.gov |

| Pyrazole-thiazole carboxamides (e.g., 9ac, 9bf, 9cb) | Succinate Dehydrogenase (SDH) | EC₅₀ values from 1.09 to 4.95 mg/L against Rhizoctonia cerealis. | researchgate.net |

| Thiazole carboxamide 6g | Succinate Dehydrogenase (SDH) | IC₅₀ of 0.56 mg/L, similar to thifluzamide. | researchgate.net |

| Thiazole derivatives 3a, 3b | S. aureus Topoisomerase IV | IC₅₀ = 0.012 and 0.008 µg/mL, respectively. | nih.gov |

Potential in Anti-Infective Therapeutic Development

The structural motif of isothiazole carboxamide is present in a variety of compounds with promising anti-infective properties. The thiazole ring itself is a component of many clinically approved drugs with antibacterial, antifungal, and antiviral effects. nih.gov

Antibacterial Activities

Derivatives based on the isothiazole and thiazole carboxamide scaffolds have shown significant potential as antibacterial agents. nih.govbiointerfaceresearch.com

One study reported the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives which displayed potent activity against both Gram-negative and Gram-positive bacteria. rsc.org An isopropyl substituted derivative showed a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. rsc.org

Another series of 2-phenylacetamido-thiazole derivatives showed potent inhibitory activity against Escherichia coli KAS III (ecKAS III), an enzyme involved in fatty acid biosynthesis. nih.gov The most active derivative displayed MIC values ranging from 1.56 to 6.25 μg/mL against both Gram-negative and Gram-positive bacteria. nih.gov

Azo-thiazole derivatives have also been investigated for their antibacterial properties. Compounds 3a and 3c demonstrated notable potency against Staphylococcus aureus with an MIC of 10 μg/mL, which was superior to the reference drug azithromycin (B1666446) (MIC = 40 μg/mL). nih.gov

Table 2: Antibacterial Activity of Isothiazole/Thiazole Derivatives

| Compound/Derivative Series | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 µg/mL | rsc.org |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | 3.9 µg/mL | rsc.org |

| 2-phenylacetamido-thiazole derivative | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 µg/mL | nih.gov |

| Azo-thiazole derivatives 3a and 3c | S. aureus | 10 µg/mL | nih.gov |

Antiviral Properties

The isothiazole scaffold has been incorporated into molecules exhibiting a broad spectrum of antiviral activities. nih.gov For example, 4-cyanoisothiazole derivatives have demonstrated activity against poliovirus. mdpi.com

A study on isothiazole derivatives found that 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate were effective against both HIV-1 and HIV-2, and also showed high selectivity against poliovirus 1 and Echovirus 9. nih.gov

Furthermore, novel aminothiazole derivatives were synthesized and evaluated for their antiviral activity. A compound with a 4-trifluoromethylphenyl substituent on the thiazole ring showed significant activity against the PR8 influenza A strain, comparable to oseltamivir (B103847) and amantadine. ktu.edu Pyridobenzothiazolone (PBTZ) analogues have also been identified as broad-spectrum antiviral agents, with one compound showing inhibitory activity against Respiratory Syncytial Virus (RSV), Human Coronavirus (HCoV-OC43), and Influenza A virus (IFV-A) in the low micromolar range. mdpi.com

Antifungal Applications

Derivatives containing the isothiazole ring are prominent in the development of new antifungal agents, particularly for agricultural applications. nih.gov Isotianil, a 3,4-dichloroisothiazole derivative, possesses not only antifungal activity but also induces systemic acquired resistance in plants. nih.gov

A series of novel isothiazole–thiazole derivatives were designed and synthesized, with most showing excellent in vivo activity against the oomycetes Pseudoperonospora cubensis and Phytophthora infestans at a concentration of 100 mg/L. nih.gov Compound 6u from this series was particularly potent, with EC₅₀ values of 0.046 mg/L against P. cubensis and 0.20 mg/L against P. infestans. nih.gov

In another study, isothiazole-based cinnamamide (B152044) morpholine (B109124) derivatives were developed. Compound 5a , a 3,4-dichloroisothiazole containing cinnamamide, showed an inhibition rate of 100% against P. cubensis at 100 µg/mL and also demonstrated the ability to stimulate the plant's innate immunity. acs.org Pyrazole-thiazole carboxamides have also been identified as promising fungicides, targeting the enzyme succinate dehydrogenase. researchgate.net

Table 3: Antifungal Activity of Isothiazole/Thiazole Derivatives

| Compound/Derivative Series | Fungal Species | Activity (EC₅₀ / Inhibition) | Reference |

|---|---|---|---|

| Isothiazole–thiazole derivative 6u | Pseudoperonospora cubensis | 0.046 mg/L | nih.gov |

| Isothiazole–thiazole derivative 6u | Phytophthora infestans | 0.20 mg/L | nih.gov |

| Isothiazole cinnamamide 5a | Pseudoperonospora cubensis | 100% inhibition at 100 µg/mL | acs.org |

| Pyrazole-thiazole carboxamide 9cd | Sclerotinia sclerotiorum | 0.72 mg/L | researchgate.net |

Investigations in Anti-Inflammatory Agents

The carboxamide functional group, when integrated into various heterocyclic systems, has been a fruitful area of investigation for the development of novel anti-inflammatory agents. Research into scaffolds structurally related to 4-bromoisothiazole-3-carboxamide has identified potent modulators of key inflammatory pathways.

One notable area of discovery involves the inhibition of the stimulator of interferon genes (STING) pathway. Overactivation of STING can lead to an excessive production of pro-inflammatory cytokines, contributing to autoimmune and autoinflammatory diseases. nih.gov Scientists have successfully developed 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives that act as powerful STING inhibitors. nih.gov For instance, a lead compound from this series demonstrated cellular inhibitory concentrations (IC₅₀) of 44 nM and 32 nM for human and mouse STING, respectively, and showed significant in vivo anti-inflammatory effects in animal models. nih.gov

Another related class of compounds, 3,4-dihydro-2-alkyl-3-oxo-2H-1,2-benzothiazine-4-carboxamide 1,1-dioxides, has also been identified for its anti-inflammatory properties, further underscoring the potential of the broader carboxamide family in this therapeutic area. researchgate.net These findings highlight a clear strategy: by modifying the core heterocyclic structure, researchers can develop potent and specific inhibitors of inflammation, suggesting that isothiazole carboxamides could be valuable candidates for similar development.

| Compound Class | Target Pathway | Reported Activity |

| 3,4-Dihydroisoquinoline-2(1H)-carboxamide | STING Inhibition | IC₅₀ of 44 nM (human) and 32 nM (mouse) for compound 5c. nih.gov |

| 3,4-Dihydro-2-alkyl-3-oxo-2H-1,2-benzothiazine-4-carboxamide 1,1-dioxides | General Anti-inflammatory | Identified as possessing anti-inflammatory effects. researchgate.net |

| 1H-benzimidazole-5-carboxamides | General Anti-inflammatory | Developed as anti-inflammatory agents. |

Role in Anticancer Research

The isothiazole and related thiazole carboxamide scaffolds are cornerstones in the search for new anticancer therapeutics. Their structural versatility allows them to interact with a wide range of biological targets involved in cancer progression, making them a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Numerous derivatives have been synthesized and evaluated, showing promise against a variety of cancers, including breast, colon, leukemia, and liver cancer. nih.govnih.gov

A primary mechanism by which these compounds exert their anticancer effects is by inhibiting the rampant proliferation of cancer cells and inducing programmed cell death, or apoptosis. nih.govnih.gov The introduction of thiazole-based compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis, which is a cell's natural defense mechanism for eliminating damaged or dangerous cells. nih.gov This process is often confirmed by observing DNA fragmentation and the activation of key executioner proteins like caspase-3 in treated cancer cells. nih.gov

Extensive research has demonstrated the potent cytotoxic effects of these derivatives across a wide array of human cancer cell lines. The effectiveness is often measured by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. For example, certain 1,3-thiazole derivatives have shown extremely high potency against breast cancer cells, while various indole (B1671886) and thiophene (B33073) carboxamides have demonstrated sub-micromolar efficacy against leukemia and liver cancer cell lines. nih.govnih.govnih.gov Furthermore, some of these compounds can halt the cancer cell cycle at specific phases, such as G2/M or S phase, preventing the cells from dividing and proliferating. mdpi.comgoogle.com

| Scaffold Type | Derivative Example | Cancer Cell Line | Potency (IC₅₀) |

| Indole-2-carboxamide | Derivative with p-chlorobenzene | K-562 (Leukemia) | 0.61 µM nih.gov |

| Indole-2-carboxamide | Derivative 10 | HCT-116 (Colon) | 1.01 µM nih.gov |

| Thiophene carboxamide | Compound 2b | Hep3B (Liver) | 5.46 µM nih.govscbt.com |

| 1,3-Thiazole-phthalimide | Compound 5b | MCF-7 (Breast) | 0.2 µM nih.gov |

| 1,3-Thiazole-phthalimide | Compound 5g | PC-12 (Pheochromocytoma) | 0.43 µM nih.gov |

| 1,3-Thiazole Analogue | Compound 4 | MCF-7 (Breast) | 5.73 µM mdpi.com |

Beyond inducing general apoptosis, isothiazole-derived scaffolds can be designed to interact with specific biochemical pathways that are dysregulated in cancer.

A key area of investigation is the inhibition of histone acetyltransferases (HATs), such as the p300/CBP-associated factor (PCAF). HATs play a crucial role in regulating gene expression, and their deregulation is linked to cancer development. nih.gov Research has identified that isothiazolone-based compounds can act as inhibitors of PCAF and the related p300 enzyme. nih.govmdpi.com Specifically, 5-chloroisothiazolones were found to be potent PCAF inhibitors, and compounds like CCT077791 and CCT077792 were shown to decrease cellular acetylation in human colon tumor cells. nih.govmdpi.com However, the high chemical reactivity of some isothiazolones with thiol groups can lead to off-target activity, a factor that requires consideration in further drug development. nih.govnih.gov

Other targeted pathways include:

Angiogenesis: Certain 1,3-thiazole analogues have been found to significantly inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in the formation of new blood vessels that tumors need to grow. One such compound showed an IC₅₀ of 0.093 µM against VEGFR-2. mdpi.com

Microtubule Polymerization: Thiophene carboxamide derivatives have been designed as mimics of Combretastatin A-4, a potent natural anticancer agent. These derivatives function by binding to the colchicine (B1669291) site on tubulin, disrupting the formation of the cellular microtubule network and halting cell division. nih.govscbt.com

Applications in Agrochemical Development

The biological activity of isothiazole carboxamides and related compounds is not limited to medicine; it extends into the field of agrochemical development. The search for new herbicides and fungicides is driven by the need to protect crops and manage the evolution of resistance to existing treatments.

There can be useful overlaps between the molecular targets of herbicides and fungicides, offering a pathway for developing compounds with dual activity or discovering new fungicidal mechanisms. For example, enzymes like acetyl-CoA carboxylase (ACCase) are the target of some herbicides but are also present in certain plant pathogenic fungi. While the natural compound Soraphen A inhibits fungal ACCase, it is not harmful to plants, suggesting that selective fungal inhibitors can be designed.

This principle indicates that isothiazole carboxamide scaffolds could be explored for their potential to inhibit essential enzymes in weeds or fungi. The proven reactivity of the isothiazole nucleus and its ability to be modified for target specificity make it a candidate for developing novel pesticides. The well-documented fungicidal activity of glyphosate (B1671968) in certain contexts, although primarily used as a herbicide, demonstrates that a single chemical class can impact both weeds and fungal pathogens. This suggests a promising, albeit less explored, avenue for the application of this compound derivatives in agriculture.

Advanced Analytical and Spectroscopic Characterization of 4 Bromoisothiazole 3 Carboxamide

High-Resolution Mass Spectrometry for Structural Confirmation (e.g., LC-MS/MS)

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), particularly tandem mass spectrometry (LC-MS/MS), would be the definitive technique for confirming the elemental composition and structure of 4-Bromoisothiazole-3-carboxamide. This method provides the exact mass of the molecule and its fragments, allowing for the unambiguous determination of its molecular formula, C₄H₃BrN₂OS. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum. Fragmentation patterns observed in MS/MS analysis would further corroborate the structure by showing losses of specific functional groups, such as the carboxamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the precise arrangement of atoms within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the amide (-CONH₂) protons and the single proton on the isothiazole (B42339) ring. The chemical shift and coupling constants of the aromatic proton would confirm its position relative to the bromine and carboxamide substituents.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. This includes signals for the two carbons in the isothiazole ring, the carbon of the carboxamide group, and any other carbon atoms, providing a complete carbon skeleton of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in this compound. Key vibrational frequencies would include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and vibrations associated with the C-N, C-S, and C-Br bonds, as well as the isothiazole ring itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The spectrum would show absorption maxima corresponding to the π → π* and n → π* transitions of the conjugated isothiazole system, which are influenced by the bromo and carboxamide substituents.

Future Perspectives and Emerging Research Avenues for 4 Bromoisothiazole 3 Carboxamide

Innovative Synthetic Strategies for Complex Architectures

The development of novel and efficient synthetic routes to access 4-Bromoisothiazole-3-carboxamide and its derivatives is a cornerstone for future research. While direct synthesis of this specific isomer is not widely reported, strategies employed for related compounds, such as 3-bromoisothiazole-5-carboxamide, offer valuable insights. A plausible approach could involve the bromination of an isothiazole-3-carboxamide (B3118862) precursor. The regioselectivity of this reaction would be a critical factor to control.

Furthermore, modern synthetic methodologies can be harnessed to build more complex molecular architectures based on the this compound core. Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, at the bromine-bearing C4 position could enable the introduction of a wide array of substituents. This would allow for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. The reactivity of the carboxamide group also presents opportunities for derivatization to explore different interaction modes with biological targets.

Future synthetic endeavors could also focus on developing stereoselective methods for introducing chiral centers, which is crucial for enhancing the specificity and efficacy of bioactive molecules. The integration of flow chemistry and automated synthesis platforms could accelerate the production and screening of new derivatives, facilitating a more rapid exploration of the chemical space around this scaffold.

Structure-Guided Drug Design for Novel Therapeutic Targets

The principles of structure-guided drug design hold immense promise for unlocking the therapeutic potential of this compound. By identifying specific biological targets, researchers can rationally design derivatives with improved potency and selectivity. Isothiazole-containing compounds have been investigated for a range of therapeutic applications, including as anticancer, antifungal, and anti-inflammatory agents. researchgate.net

For instance, isoxazole-carboxamide derivatives, close structural relatives of isothiazole-carboxamides, have been explored as anticancer agents. nih.gov A similar approach could be applied to this compound, where the scaffold could be tailored to fit the active site of specific kinases or other enzymes implicated in cancer progression. The bromine atom can act as a key interaction point or a site for further modification to enhance binding affinity.

The design of novel inhibitors often involves identifying a "warhead" that can form a covalent or non-covalent bond with the target protein. The isothiazole (B42339) ring itself, or the carboxamide moiety, could serve this purpose. Structure-activity relationship studies on indazole-3-carboxamides have highlighted the critical role of the carboxamide regiochemistry for activity as calcium-release activated calcium (CRAC) channel blockers, suggesting that the specific arrangement in this compound could be key for targeting certain channels or receptors. nih.gov

Table 1: Examples of Biologically Active Isothiazole and Thiazole (B1198619) Carboxamide Derivatives and Their Potential Targets

| Compound Class | Potential Therapeutic Target | Biological Activity | Reference |

| Isoxazole-3-carboxamides | TRPV1 | Antihyperalgesic | researchgate.net |

| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | Anticancer | tandfonline.com |

| Indazole-3-carboxamides | CRAC Channels | Immune Modulation | nih.gov |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Mycobacterium tuberculosis | Antitubercular | nih.gov |

This table presents data on related compound classes to infer potential applications for this compound.

Integration of Advanced Computational Approaches in Discovery

Computational chemistry provides powerful tools to accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold. Density Functional Theory (DFT) calculations can be employed to understand the electronic properties, reactivity, and stability of the molecule. nih.gov Such studies can predict the most likely sites for metabolic attack, guiding the design of more metabolically stable analogues.

Molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives to various biological targets. For example, docking studies of thiazole carboxamide derivatives have been used to understand their interactions with cyclooxygenase (COX) enzymes. nih.gov Similar in silico screening could identify potential targets for this compound from large databases of protein structures.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more realistic picture of the binding interactions. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of analogues with their biological activity, enabling the prediction of the activity of new, unsynthesized compounds.

Table 2: Computational Methods in Drug Discovery for Isothiazole/Thiazole Derivatives

| Computational Method | Application | Potential Insights for this compound |

| Density Functional Theory (DFT) | Calculation of electronic properties, reactivity, and stability. | Prediction of metabolic stability and reaction mechanisms. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potential protein targets and rational design of inhibitors. |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior of ligand-protein complexes. | Understanding the stability of binding and key interactions over time. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Prediction of the activity of novel analogues to guide synthesis. |

Expanding Biological Activity Spectrum and Mechanistic Elucidation

A crucial future direction is the comprehensive screening of this compound and its derivatives against a wide range of biological targets to uncover new therapeutic applications. While related isothiazoles have shown promise, the specific biological profile of this isomer remains largely unexplored. High-throughput screening campaigns against panels of kinases, proteases, and other enzyme families, as well as various cell lines, could reveal novel activities.

Isothiazole derivatives have been reported to possess diverse biological activities, including cardiovascular effects. nih.gov Investigating the potential of this compound in this area could be a fruitful avenue of research. Moreover, the fungicidal and herbicidal properties of other isothiazoles suggest potential applications in agrochemicals. rsc.org

Once a promising biological activity is identified, detailed mechanistic studies will be essential to understand how the compound exerts its effect. This could involve identifying the specific molecular target, elucidating the signaling pathways involved, and understanding the structural basis for its activity. Techniques such as X-ray crystallography of the ligand-protein complex, along with various biochemical and cell-based assays, will be instrumental in these investigations. A thorough understanding of the mechanism of action is critical for the further development of any new therapeutic agent. The unique substitution pattern of this compound may lead to novel mechanisms of action, distinguishing it from other known isothiazole-based compounds.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Bromoisothiazole-3-carboxamide with high purity?

- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible routes, such as bromination of isothiazole-3-carboxamide precursors. Optimize bromination conditions (e.g., using NBS or Br₂ in DMF) to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, UV detection at 254 nm) . For structural validation, employ -NMR (DMSO-d₆, δ 8.2–8.5 ppm for aromatic protons) and LC-MS (to confirm molecular ion [M+H]⁺ at 207.06 g/mol) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of -NMR and -NMR to resolve the isothiazole ring and carboxamide functionalities. Infrared spectroscopy (IR) can confirm the C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹). For crystallinity assessment, X-ray diffraction is recommended if single crystals are obtainable via slow evaporation in ethanol .

Advanced Research Questions

Q. How can computational tools aid in predicting reaction pathways for this compound derivatives?

- Methodological Answer : Leverage AI-powered synthesis planners (e.g., Reaxys, Pistachio) to model feasible routes for functionalizing the isothiazole core. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict regioselectivity in bromination or cross-coupling reactions. Validate predictions experimentally using kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate conflicting NMR or mass spectra by repeating experiments under standardized conditions (e.g., solvent, temperature). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling patterns. If impurities persist, use preparative HPLC to isolate the target compound and reanalyze .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Store lyophilized samples in amber vials under argon at -20°C. Monitor hydrolytic degradation (e.g., carboxamide → carboxylic acid) via pH-controlled stability-indicating HPLC methods .

Analytical and Mechanistic Questions

Q. What are common pitfalls in interpreting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine’s electronegativity may deactivate the isothiazole ring, reducing catalytic efficiency in Suzuki-Miyaura couplings. Mitigate this by using Pd(OAc)₂ with XPhos ligand and K₃PO₄ base in toluene/water (1:1) at 80°C. Monitor side products (e.g., debromination) via GC-MS .

Q. How to address low yields in multi-step syntheses involving this compound?

- Methodological Answer : Perform Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, solvent polarity). Use inline PAT tools (e.g., ReactIR) to identify rate-limiting steps. If intermediates are unstable, employ telescoped synthesis without isolation .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer : Standardize reagent sources (e.g., 4-bromobenzyl chloride from Kanto Reagents) and document batch-specific impurities. Share detailed synthetic protocols (including quenching and workup steps) in open-access repositories. Validate reproducibility via round-robin testing with independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。